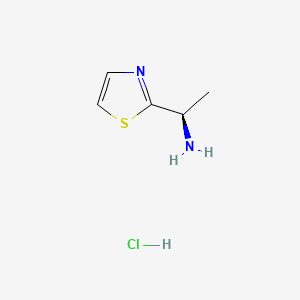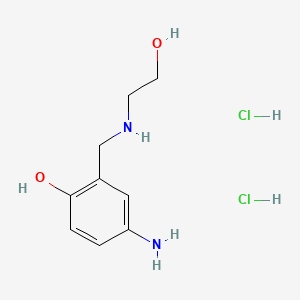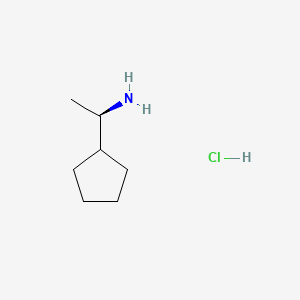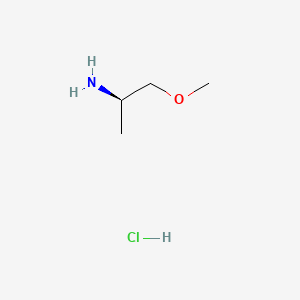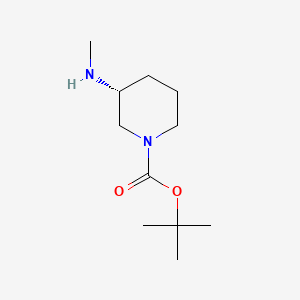
(R)-benzyl 2-oxopyrrolidin-3-ylcarbamate
Descripción general
Descripción
The compound “®-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate” is similar to the one you’re asking about . It has a molecular weight of 200.24 and its IUPAC name is tert-butyl 2-oxo-3-pyrrolidinylcarbamate .
Synthesis Analysis
Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The linear formula of the similar compound “®-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate” is C9H16N2O3 .Physical And Chemical Properties Analysis
The similar compound “®-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate” is a solid at room temperature . It has a molecular weight of 200.24 .Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Versatile Scaffold for Novel Biologically Active Compounds
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent motif in medicinal chemistry. It's valued for its ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and increase three-dimensional (3D) coverage through pseudorotation. Pyrrolidine derivatives have been explored for various biological activities, benefiting from the stereochemistry and spatial orientation of substituents which can lead to diverse biological profiles. This versatility makes pyrrolidine a scaffold of choice in designing compounds for treating human diseases, highlighting the potential for (R)-benzyl 2-oxopyrrolidin-3-ylcarbamate in varied therapeutic applications (Li Petri et al., 2021).
Hydrophilic Interaction Liquid Chromatography (HILIC) in Pharmaceutical Research
Analytical Method for Polar Compounds
The HILIC method, combining stationary phases from Normal Phase Liquid Chromatography (NPLC) with mobile phases from Reverse Phase Liquid Chromatography (RPLC), is particularly suited for analyzing polar compounds. Given the polar nature suggested by the this compound structure, HILIC could be an effective analytical technique for its separation and characterization, supporting its research and development in pharmaceutical contexts (Cem et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
benzyl N-[(3R)-2-oxopyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-10(6-7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMJCWMGELCIMI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

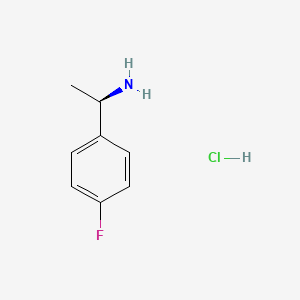

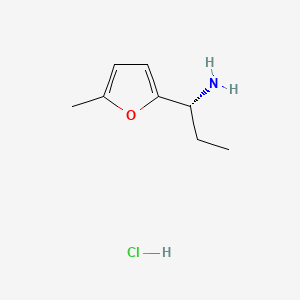


![3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole](/img/no-structure.png)
